4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine
Overview
Description
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial resistance, making them potential candidates for antimicrobial therapies . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity and preventing the progression of the biochemical pathway.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on cell signaling pathways can lead to altered gene expression, affecting the overall cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments or organelles, where it exerts its effects. The compound’s distribution can influence its concentration at the target site, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism or signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine typically involves the bromination of N,N-dimethyl-1,3-thiazol-2-amine. One common method is the reaction of N,N-dimethyl-1,3-thiazol-2-amine with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Dehalogenated thiazole derivatives or modified thiazole rings.
Scientific Research Applications
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential in developing new drugs with anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethyl-1,3-thiazol-2-amine
- 4-Fluoro-N,N-dimethyl-1,3-thiazol-2-amine
- 4-Iodo-N,N-dimethyl-1,3-thiazol-2-amine
Uniqueness
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIGVPZFJHWNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596040 | |
Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209260-76-4 | |
Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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